molecular formula C12H19NO B13274831 2-[(Butylamino)methyl]-4-methylphenol

2-[(Butylamino)methyl]-4-methylphenol

Cat. No.: B13274831
M. Wt: 193.28 g/mol
InChI Key: SUIWHANRFYVEMU-UHFFFAOYSA-N
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Description

2-[(Butylamino)methyl]-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a butylamino group attached to a methylphenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylamino)methyl]-4-methylphenol typically involves the alkylation of 4-methylphenol with butylamine. One common method is the reaction of 4-methylphenol with formaldehyde and butylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Butylamino)methyl]-4-methylphenol can undergo several types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenols.

Scientific Research Applications

2-[(Butylamino)methyl]-4-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylamino)methyl]-4-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The butylamino group can interact with receptors and other biomolecules, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in the synthesis of various organic compounds.

    2-(Butylamino)cinchomeronic dinitrile: A compound with dual-state emission properties, used in fluorescent probes and dyes.

Uniqueness

2-[(Butylamino)methyl]-4-methylphenol is unique due to its specific structure, which combines a phenolic group with a butylamino substituent. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(butylaminomethyl)-4-methylphenol

InChI

InChI=1S/C12H19NO/c1-3-4-7-13-9-11-8-10(2)5-6-12(11)14/h5-6,8,13-14H,3-4,7,9H2,1-2H3

InChI Key

SUIWHANRFYVEMU-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=CC(=C1)C)O

Origin of Product

United States

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